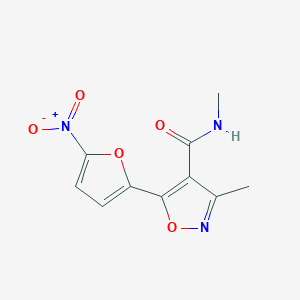
4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- is a chemical compound with significant interest in various fields of scientific research. It is characterized by its unique structure, which includes an isoxazole ring and a nitrofuryl group.
Preparation Methods
The synthesis of 4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- typically involves the following steps:
Cycloaddition Reaction: The isoxazole ring is often synthesized through a (3 + 2) cycloaddition reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: The isoxazole ring can undergo various cyclization reactions to form different heterocyclic compounds.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: It is used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isoxazole ring may also play a role in binding to biological targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- can be compared with other similar compounds such as:
N,5-Dimethyl-3-(5-nitro-2-furyl)-4-isoxazolecarboxamide: This compound has a similar structure but differs in the position of the methyl groups.
Other Nitroazoles: Compounds like pyrazoles, imidazoles, and triazoles also contain nitro groups and exhibit similar chemical properties.
The uniqueness of 4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
21787-35-9 |
|---|---|
Molecular Formula |
C10H9N3O5 |
Molecular Weight |
251.20 g/mol |
IUPAC Name |
N,3-dimethyl-5-(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C10H9N3O5/c1-5-8(10(14)11-2)9(18-12-5)6-3-4-7(17-6)13(15)16/h3-4H,1-2H3,(H,11,14) |
InChI Key |
AMFMEUVOBYWBTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C(=O)NC)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


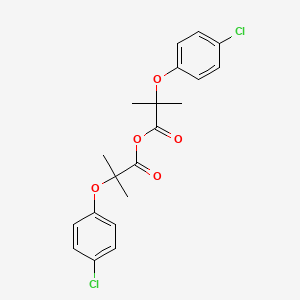
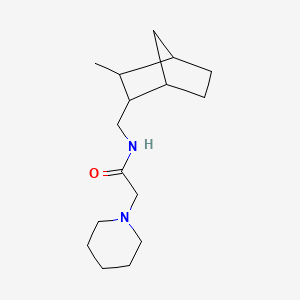
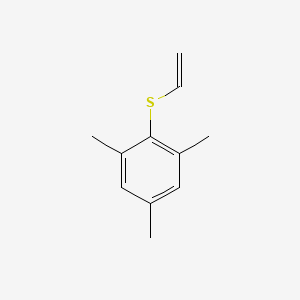
![(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine](/img/structure/B14713862.png)


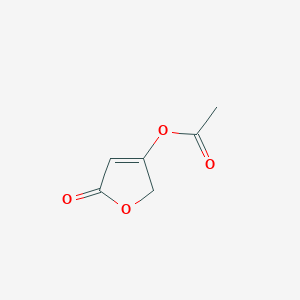

![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)
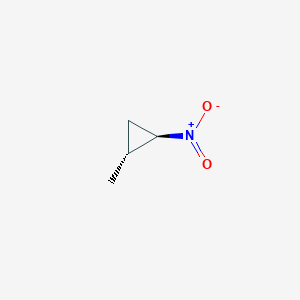
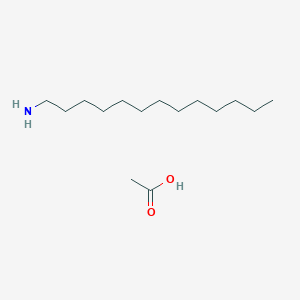
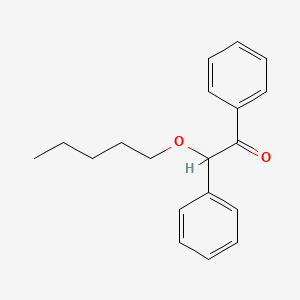

![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane](/img/structure/B14713935.png)
